molecular formula C7H12ClNO B7861929 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7861929
M. Wt: 161.63 g/mol
InChI Key: RMJRKYTZDLUMEU-UHFFFAOYSA-N
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Description

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone is a chemical compound characterized by the presence of a pyrrolidine ring substituted with a chloromethyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone typically involves the reaction of pyrrolidine with chloromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives.

Scientific Research Applications

1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Pyrrolidine: A parent compound with a similar ring structure but lacking the chloromethyl and ethanone groups.

    N-(Pyridin-2-yl)amides: Compounds with a pyrrolidine ring substituted with a pyridinyl group.

    3-Bromoimidazo[1,2-a]pyridines: Compounds with a similar heterocyclic structure but different substituents.

Uniqueness: 1-(3-Chloromethyl-pyrrolidin-1-yl)-ethanone is unique due to the presence of both the chloromethyl and ethanone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

1-[3-(chloromethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClNO/c1-6(10)9-3-2-7(4-8)5-9/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJRKYTZDLUMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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